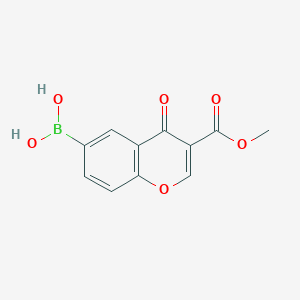![molecular formula C7H21N3OSi B11756940 (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone is a compound that features both amine and silanone functional groups This unique combination of functional groups makes it an interesting subject for research in various fields, including chemistry, biology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone typically involves the reaction of 2-aminoethylamine with 2-(propylamino)ethylamine in the presence of a silanone precursor. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The silanone group can be reduced to form silanol or silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substitution desired.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, silanol or silane derivatives from reduction, and various substituted amines from nucleophilic substitution reactions.
科学的研究の応用
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone involves its interaction with molecular targets through its amine and silanone functional groups. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the silanone group can participate in covalent bonding and redox reactions. These interactions allow the compound to modulate enzyme activity, receptor function, and other biological processes.
類似化合物との比較
Similar Compounds
Tris(2-aminoethyl)amine: This compound has three amine groups and is used in coordination chemistry and as a crosslinking agent.
Diethylenetriamine: Similar to (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone, it has multiple amine groups and is used in the synthesis of polymers and as a chelating agent.
Uniqueness
This compound is unique due to the presence of both amine and silanone functional groups, which allows for a broader range of chemical reactions and applications compared to compounds with only amine groups. This dual functionality makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C7H21N3OSi |
|---|---|
分子量 |
191.35 g/mol |
IUPAC名 |
oxosilane;N'-[2-(propylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3.H2OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3;2H2 |
InChIキー |
VLTNBAWJMOOTTQ-UHFFFAOYSA-N |
正規SMILES |
CCCNCCNCCN.O=[SiH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


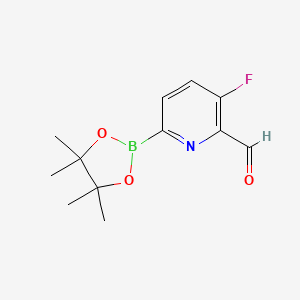
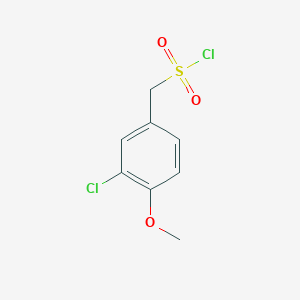
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
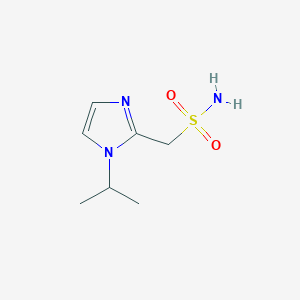
![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
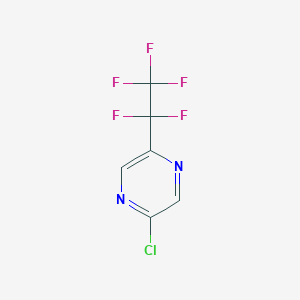
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
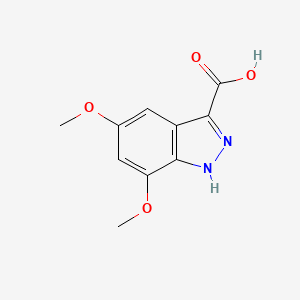

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
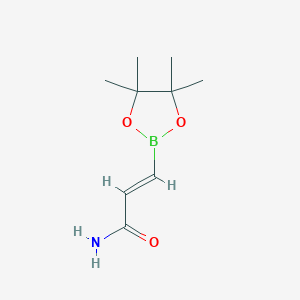
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
